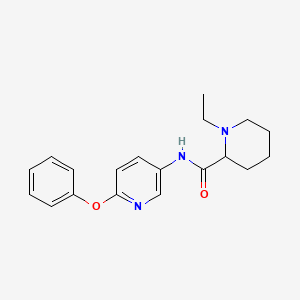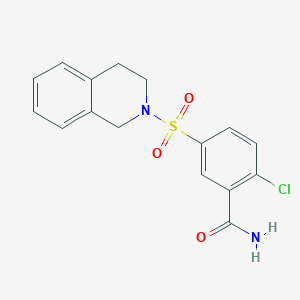![molecular formula C19H20FNO B6084834 2-[(4-FLUOROPHENYL)(3-TOLUIDINO)METHYL]-1-CYCLOPENTANONE](/img/structure/B6084834.png)
2-[(4-FLUOROPHENYL)(3-TOLUIDINO)METHYL]-1-CYCLOPENTANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluorophenyl)(3-toluidino)methyl]-1-cyclopentanone is an organic compound characterized by the presence of a fluorophenyl group, a toluidino group, and a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)(3-toluidino)methyl]-1-cyclopentanone typically involves multiple steps, including the formation of the fluorophenyl and toluidino groups, followed by their attachment to the cyclopentanone ring. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the formation of carbon-carbon bonds between the fluorophenyl and toluidino groups and the cyclopentanone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)(3-toluidino)methyl]-1-cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl and toluidino groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(4-Fluorophenyl)(3-toluidino)methyl]-1-cyclopentanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)(3-toluidino)methyl]-1-cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and toluidino groups can bind to active sites on proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene: This compound shares the fluorophenyl group but has a different core structure.
1-[Bis(4-fluorophenyl)methyl]-4-cinnamyl-piperazine: Another compound with a fluorophenyl group, used in different pharmacological contexts.
Uniqueness
2-[(4-Fluorophenyl)(3-toluidino)methyl]-1-cyclopentanone is unique due to its combination of a cyclopentanone ring with fluorophenyl and toluidino groups. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
2-[(4-fluorophenyl)-(3-methylanilino)methyl]cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-13-4-2-5-16(12-13)21-19(17-6-3-7-18(17)22)14-8-10-15(20)11-9-14/h2,4-5,8-12,17,19,21H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBDQXCBFVLPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C2CCCC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)
![N-ethyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6084763.png)
![ETHYL 5-ETHYL-4-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B6084765.png)

![ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate](/img/structure/B6084780.png)
![tert-butyl 2-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6084793.png)
![6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B6084800.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6084812.png)
![N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B6084819.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6084838.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6084841.png)
![N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6084860.png)
